Product packaging for 5-(Methylsulfanyl)-4-phenyl-1,3-thiazole(Cat. No.:CAS No. 61580-02-7)

5-(Methylsulfanyl)-4-phenyl-1,3-thiazole

Cat. No.: B14574432
CAS No.: 61580-02-7
M. Wt: 207.3 g/mol
InChI Key: FSYXKHGTPFMUJK-UHFFFAOYSA-N
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Description

5-(Methylsulfanyl)-4-phenyl-1,3-thiazole is a high-purity synthetic intermediate designed for pharmaceutical research and drug discovery. This compound features the 1,3-thiazole core, a privileged scaffold in medicinal chemistry known for its widespread presence in bioactive molecules and FDA-approved drugs . The methylsulfanyl (S-CH₃) and phenyl substituents on the thiazole ring make it a versatile building block for generating diverse chemical libraries for biological screening. Key Research Applications Antimicrobial Development: This compound serves as a key precursor in the synthesis of novel molecules with potential anti-fungal and anti-Candida activity. Thiazole derivatives have demonstrated promising results against pathogenic Candida strains, with some showing lower Minimum Inhibitory Concentration (MIC) values than the reference drug fluconazole . The mechanism of action for such derivatives often involves inhibition of the fungal enzyme lanosterol C14α-demethylase (CYP51), a well-validated target in ergosterol biosynthesis . Anticancer Agent Discovery: The thiazole scaffold is a recognized pharmacophore in anticancer research . Structural analogs, particularly 5-phenyl-1,3-thiazole-4-sulfonamide derivatives, have shown significant in vitro antitumor activity in screening studies across 60 human cancer cell lines, including leukemia and central nervous system (CNS) cancers . Researchers utilize this core structure to develop new lead compounds that can inhibit specific biological targets. General Lead Compound Identification: The 1,3-thiazole core is a versatile building block for generating diverse derivatives for subsequent lead optimization in the identification of new therapeutic agents . Its structure is easily amenable to further chemical modification, allowing medicinal chemists to explore a wide chemical space. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material in accordance with all applicable local and federal regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NS2 B14574432 5-(Methylsulfanyl)-4-phenyl-1,3-thiazole CAS No. 61580-02-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61580-02-7

Molecular Formula

C10H9NS2

Molecular Weight

207.3 g/mol

IUPAC Name

5-methylsulfanyl-4-phenyl-1,3-thiazole

InChI

InChI=1S/C10H9NS2/c1-12-10-9(11-7-13-10)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

FSYXKHGTPFMUJK-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(N=CS1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Strategies for 5 Methylsulfanyl 4 Phenyl 1,3 Thiazole

Advanced Strategies for Introducing Specific Substituents to the 1,3-Thiazole Ring

Beyond the initial construction of the thiazole (B1198619) core, advanced strategies are often required to install specific substituents at desired positions. These can include using pre-functionalized building blocks or performing post-synthetic modifications on the heterocyclic ring.

The most direct and common strategy for introducing a phenyl group at the C4 position of the thiazole ring is to use a phenyl-containing building block during the cyclization reaction. As discussed in the context of the Hantzsch synthesis and its variations, 2-halo-1-phenylethanones (e.g., 2-bromoacetophenone) are ideal starting materials. scribd.comresearchgate.net The reaction of this α-haloketone with various thioamides or thiosemicarbazones reliably places the phenyl group at the C4 position of the resulting thiazole. scielo.brnih.gov

An alternative, more advanced strategy involves the direct C-H arylation of a pre-formed thiazole ring. Copper-catalyzed methods have been developed for the direct arylation of heterocycle C-H bonds using aryl iodides. organic-chemistry.org This approach could potentially be used to introduce a phenyl group at the C4 position of a thiazole that is unsubstituted at that site, although selectivity between different C-H bonds (e.g., C4 vs. C5) can be a challenge.

Introducing the methylsulfanyl (-SMe) group at the C5 position requires specific synthetic methodologies. This can be achieved either during the ring-forming step or by functionalizing a pre-existing thiazole.

One approach involves the synthesis of a thiazole ring that bears a thiol (-SH) or thione group at the C5 position, which can then be alkylated. A reaction with a methylating agent, such as methyl iodide or dimethyl sulfate, would convert the thiol or thione into the desired methylsulfanyl group. This post-modification strategy is a common tactic in heterocyclic chemistry. The synthesis of a related 1,2,4-triazole (B32235) involved the use of methyl iodide to form a methylsulfanyl group, illustrating the viability of this chemical transformation. iucr.org

Alternatively, the methylsulfanyl group can be incorporated during the construction of the thiazole core. Isocyanide-based syntheses have shown promise for this purpose. For example, the cyclization of tosylmethyl isocyanide (TosMIC) with α-oxodithioesters has been shown to produce thiazoles bearing a methylthio group. organic-chemistry.org Although the reported example yielded a 4-methylthio-5-acylthiazole, this strategy highlights the potential of using specialized building blocks to directly install the C5-substituent during ring formation. Adapting such a method by designing a reactant that delivers both the phenyl group and the methylsulfanyl group in the correct positions is a key focus of modern synthetic design.

Table 3: Compound Names Mentioned

Compound Name
5-(Methylsulfanyl)-4-phenyl-1,3-thiazole
2-Amino-4-phenyl-1,3-thiazole
2,4-Diphenyl-1,3-thiazole
2-Amino-5-acylthiazole
2-Hydrazinyl-4-phenyl-1,3-thiazole
2-(Alkylidenehydrazinyl)-4-phenyl-1,3-thiazole
4-Methylthio-5-acylthiazole
2-Bromoacetophenone
2-Chloroacetophenone
2-Halo-1-phenylethanone
Thioamide
Thiourea (B124793)
Thiobenzamide
Thiosemicarbazide
Thiosemicarbazone
Potassium thiocyanate (B1210189) (KSCN)
Tosylmethyl isocyanide (TosMIC)
Methyl iodide

Green Chemistry Approaches in 1,3-Thiazole Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. nih.gov For 1,3-thiazole synthesis, this often involves minimizing waste, avoiding toxic solvents and reagents, and employing energy-efficient methods. nih.govbepls.com Key strategies include the use of alternative energy sources like microwave and ultrasound, the implementation of solvent-free reaction conditions, and the development of efficient and recyclable catalytic systems. nih.govbepls.com

Solvent-Free and Microwave-Assisted Synthetic Protocols

The combination of solvent-free conditions and microwave irradiation represents a significant advancement in the green synthesis of heterocyclic compounds, including 1,3-thiazoles. researchgate.net These techniques often lead to dramatically reduced reaction times, higher yields, increased product purity, and simpler work-up procedures compared to conventional heating methods. researchgate.nettandfonline.comcu.edu.eg

Microwave-assisted organic synthesis (MAOS) has become a primary tool for medicinal chemists. researchgate.net In the context of thiazole synthesis, microwave irradiation can facilitate key reactions such as the Hantzsch thiazole synthesis, which typically involves the condensation of an α-haloketone with a thioamide or thiourea. acs.org For instance, the reaction of acetophenone (B1666503) with iodine and thiourea under microwave irradiation for just 5 minutes, followed by heating in water, can produce 2-amino-4-phenylthiazole (B127512) in a 92% yield. researchgate.net This demonstrates a significant rate enhancement and yield improvement over traditional methods that might require hours of refluxing. researchgate.net

Solvent-free, or solid-phase, synthesis under microwave irradiation or even grinding at room temperature further enhances the eco-friendly nature of these protocols. organic-chemistry.orgresearchgate.net One-pot, three-component reactions are particularly amenable to these conditions. A novel approach involves grinding tertiary thioamides, α-haloketones, and ammonium (B1175870) acetate (B1210297) together, followed by heating or microwave irradiation to produce thiazole derivatives in very good yields without any solvent. researchgate.net Similarly, the Hantzsch condensation of 2-bromoacetophenones with thiourea can be achieved under solvent-free conditions, yielding 2-aminothiazoles rapidly and efficiently. organic-chemistry.org

Ultrasound irradiation is another energy-efficient technique that can be applied under solvent-free conditions to synthesize 1,3-thiazoles. tandfonline.com This method, a branch of sonochemistry, uses acoustic cavitation to promote chemical reactions, often resulting in high yields and pure products in short reaction times. tandfonline.com

Below is a table summarizing various microwave-assisted protocols for the synthesis of 1,3-thiazole derivatives, illustrating the efficiency of this green chemistry approach.

ReactantsCatalyst/MediumConditionsProduct TypeYield (%)Reference
Acetophenone, Thiourea, IodineDMFMicrowave, 5-6 min2-Amino-4-arylthiazole70-92 researchgate.net
α-Diazoketones, ThioureaPEG-400100 °C, 2-3.5 h2-AminothiazoleGood bepls.com
Aryl ketones, Thiosemicarbazide, Phenacyl bromidesSolvent-freeMicrowave (300 W), 30-175 sHydrazinyl thiazoleGood bepls.com
Primary/Secondary Alcohols, TCCA, TEMPO, ThioureaCH₂Cl₂/t-BuOHMicrowave, 10 min (60 °C) + 15 min (100 °C)2-Amino-1,3-thiazole38-95 acs.org
Bis-hydrazonoyl chlorides, Maleimide, ThiosemicarbazideChitosan (B1678972)Microwave IrradiationBis-thiazoleGood nih.gov

Catalytic Systems for Sustainable Thiazole Synthesis

The development of sustainable catalytic systems is a cornerstone of green chemistry, aiming to replace stoichiometric reagents with catalytic alternatives that are efficient, selective, and preferably reusable. tandfonline.com

Heterogeneous Catalysts: Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture by simple filtration, allowing for their recovery and reuse, which minimizes waste and cost. tandfonline.com Several innovative heterogeneous catalysts have been successfully employed for thiazole synthesis.

NiFe₂O₄ Nanoparticles: A facile and green one-pot, multicomponent synthesis of novel thiazole scaffolds has been developed using nickel ferrite (B1171679) (NiFe₂O₄) nanoparticles as a reusable catalyst. acs.org This method involves the reaction of an α-halo carbonyl compound, thiosemicarbazide, and various anhydrides in an ethanol (B145695):water solvent system, demonstrating high efficiency and reusability of the catalyst. acs.org

Copper Silicate (B1173343): A series of 4-substituted-2-aminothiazoles have been synthesized with excellent yields using copper silicate as a heterogeneous and reusable catalyst. The reaction proceeds between various substituted phenacyl bromides and thiourea in ethanol. rsc.org

Silica-Supported Tungstosilicic Acid: This reusable catalyst has been used for the efficient, one-pot, multi-component synthesis of Hantzsch thiazole derivatives under conventional heating or ultrasonic irradiation, achieving yields between 79% and 90%. bepls.com

Biocatalysts and Natural Catalysts: The use of catalysts derived from natural and renewable sources is another important green chemistry strategy.

Chitosan: This naturally occurring biopolymer can be used as a heterogeneous phase transfer basic biocatalyst in the multicomponent synthesis of novel thiazolyl-pyridazinedione derivatives under microwave irradiation. nih.gov This eco-friendly catalyst provides high yields in short reaction times. nih.gov

Modified Chitosan (TCsSB): A modified chitosan biocatalyst has been employed for the ultrasound-assisted synthesis of thiazole derivatives, offering mild reaction conditions, rapid reaction times, and high yields. The catalyst demonstrated excellent reusability over multiple cycles without significant loss of potency. nih.gov

The table below provides an overview of various sustainable catalytic systems used in the synthesis of 1,3-thiazoles.

Catalyst TypeCatalyst ExampleReactantsConditionsKey AdvantagesReference
Heterogeneous NanoparticleNiFe₂O₄ Nanoparticlesα-halo carbonyl, thiosemicarbazide, anhydridesEthanol:Water (1:1)Reusable, efficient, green solvent system acs.org
Heterogeneous SilicateCopper SilicateSubstituted phenacyl bromides, thioureaEthanol, 78 °CReusable, high yield rsc.org
Heterogeneous Supported AcidSilica Supported Tungstosilicic Acid3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydesConventional heating or UltrasoundReusable, high yield, one-pot bepls.com
BiocatalystChitosanBis-hydrazonoyl chlorides, maleimide, thiosemicarbazideMicrowave IrradiationNatural, eco-friendly, basic catalyst, high yield nih.gov
Modified BiocatalystTCsSB (Modified Chitosan)Thiosemicarbazone, hydrazonoyl chloridesUltrasound, Ethanol, 35 °CReusable, mild conditions, rapid, high yield nih.gov
Homogeneous Gold CatalystAu(I) with Mor-DalPhosAuOMsTerminal alkyne, N-sulfenyl-thioamideRoom TemperatureMild conditions for 2,4-disubstituted thiazoles rsc.org

These green methodologies, focusing on solvent-free conditions, alternative energy sources, and sustainable catalysis, provide a robust framework for the efficient and environmentally responsible synthesis of a wide array of 1,3-thiazole derivatives, including potentially this compound.

Chemical Reactivity and Mechanistic Investigations of 5 Methylsulfanyl 4 Phenyl 1,3 Thiazole

Fundamental Reactivity Patterns of the 1,3-Thiazole Ring System

The 1,3-thiazole ring is an aromatic system, a characteristic that governs much of its chemical behavior. researchgate.net The presence of the electronegative nitrogen atom and the polarizable sulfur atom results in a distinct electron distribution within the ring. The C2 position is the most electron-deficient and, therefore, susceptible to nucleophilic attack and deprotonation by strong bases. pharmaguideline.comwikipedia.org Conversely, the C5 position is the most electron-rich, making it the preferred site for electrophilic substitution. pharmaguideline.comwikipedia.org The C4 position is considered relatively neutral. pharmaguideline.com

Protonation of the thiazole (B1198619) ring readily occurs at the nitrogen atom (N3) due to the presence of a lone pair of electrons. pharmaguideline.com The thiazole ring can also undergo N-alkylation with alkyl halides to form thiazolium cations. pharmaguideline.com While the aromatic nature of the thiazole ring generally inhibits cycloaddition reactions, they can occur under forcing conditions, such as high temperatures. wikipedia.orgthieme-connect.de

Influence of 5-(Methylsulfanyl) and 4-Phenyl Substituents on Thiazole Reactivity

The reactivity of the 1,3-thiazole ring is significantly influenced by the nature and position of its substituents. In 5-(methylsulfanyl)-4-phenyl-1,3-thiazole, the methylsulfanyl group at the C5 position and the phenyl group at the C4 position play crucial roles in directing chemical transformations.

The 5-(methylsulfanyl) group is an electron-donating group through resonance, which further increases the electron density at the C5 position of the thiazole ring. This enhances the propensity for electrophilic attack at this position. However, the sulfur atom in the methylsulfanyl group is also susceptible to oxidation. nih.gov

Exploration of Specific Chemical Transformations Involving this compound

The unique substitution pattern of this compound allows for a variety of specific chemical transformations targeting the different functional groups and positions on the molecule.

Functional Group Transformations of the Methylsulfanyl Moiety, e.g., Oxidation

The sulfur atom of the methylsulfanyl group is readily oxidized to form sulfoxide (B87167) and sulfone derivatives. This transformation can significantly alter the electronic properties of the substituent, converting it from an electron-donating to a strongly electron-withdrawing group. This, in turn, would decrease the electron density of the thiazole ring, making it less susceptible to electrophilic attack and more prone to nucleophilic attack.

Common oxidizing agents used for such transformations include meta-chloroperbenzoic acid (m-CPBA) and Oxone®. rsc.orgrsc.org The oxidation can proceed in a stepwise manner, first to the sulfoxide and then to the sulfone, depending on the reaction conditions and the amount of oxidizing agent used. rsc.org

Reactions Involving the Phenyl Substituent

The phenyl group at the C4 position can undergo typical electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The directing effect of the thiazole ring on the phenyl substituent would need to be considered. Given that the thiazole ring is generally considered electron-withdrawing, it would likely direct incoming electrophiles to the meta position of the phenyl ring. However, the specific reaction conditions and the electronic nature of the thiazole ring system in this particular molecule would ultimately determine the regioselectivity of such reactions.

Nucleophilic Substitution and Cycloaddition Reactions of Thiazole Derivatives

As previously mentioned, the C2 position of the thiazole ring is the most susceptible to nucleophilic attack. pharmaguideline.com While this compound lacks a leaving group at the C2 position, derivatives with a suitable leaving group (e.g., a halogen) at this position would readily undergo nucleophilic substitution. nih.gov

Cycloaddition reactions involving the thiazole ring are generally disfavored due to its aromaticity. wikipedia.orgthieme-connect.de However, certain activated thiazoles can participate in [4+2] Diels-Alder reactions, often at high temperatures. wikipedia.org For instance, reactions with alkynes can lead to the formation of pyridines after the extrusion of sulfur. wikipedia.org Additionally, [3+2] cycloaddition reactions of thiazolium salts have been reported to form enantioenriched hydropyrrolo-thiazoles. rsc.org

Mechanistic Elucidation of Reaction Pathways for this compound Derivatives

The elucidation of reaction mechanisms for derivatives of this compound is crucial for understanding and predicting their chemical behavior. For instance, in nucleophilic substitution reactions on the thiazole ring, the mechanism can proceed through an addition-elimination pathway, where the nucleophile first attacks the electron-deficient carbon atom, forming a tetrahedral intermediate, which then eliminates the leaving group to restore the aromaticity of the ring.

In cycloaddition reactions, the mechanism is dependent on the nature of the reactants and the reaction conditions. Diels-Alder reactions proceed through a concerted pericyclic mechanism. acgpubs.org In some cases, as with the reaction of a 2-(dimethylamino)thiazole with dimethyl acetylenedicarboxylate (B1228247) (DMAD), the reaction may proceed through a stepwise mechanism involving a zwitterionic intermediate. wikipedia.org

Computational studies can also provide valuable insights into the reaction mechanisms, helping to predict the stereoselectivity and regioselectivity of the reactions. acgpubs.org

An extensive search for empirical data on the specific chemical compound This compound has been conducted to generate the requested article. However, detailed experimental data for the advanced spectroscopic and structural characterization of this precise molecule is not available in the public scientific literature accessible through the search tools.

The search results yielded information for structurally related but distinct compounds, such as derivatives where the phenyl and methylsulfanyl groups are part of a different heterocyclic core (e.g., a triazole) or where the substitution pattern on the thiazole ring is different. As per the strict instructions to focus solely on "this compound" and not introduce information outside this explicit scope, it is not possible to provide an accurate and scientifically valid article based on the available data.

Therefore, the content for the following outlined sections cannot be generated:

Advanced Spectroscopic and Structural Characterization of 5 Methylsulfanyl 4 Phenyl 1,3 Thiazole4.1. Nuclear Magnetic Resonance Nmr Spectroscopy for Comprehensive Structural Elucidation4.1.1. Proton 1h and Carbon 13 13c Nmr Spectral Analysis4.1.2. Two Dimensional Nmr Techniques Cosy, Hsqc, Hmbc, Dept 4.2. Vibrational Spectroscopy for Molecular Fingerprinting4.2.1. Fourier Transform Infrared Ft Ir Spectroscopy4.3. Mass Spectrometry for Molecular Weight and Fragmentation Analysis4.4. X Ray Crystallography for Solid State Structure Determination

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is anticipated to reveal characteristic absorption bands corresponding to the excitation of electrons from lower to higher energy molecular orbitals. These transitions are primarily associated with the π-electron system of the conjugated phenyl and thiazole (B1198619) rings, as well as non-bonding electrons on the sulfur and nitrogen atoms.

The electronic spectrum of 4-phenyl-1,3-thiazole derivatives is generally characterized by absorption bands arising from π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. The n → π* transitions, which are generally of lower intensity, involve the excitation of an electron from a non-bonding orbital (e.g., the lone pair on the sulfur or nitrogen atom) to a π* antibonding orbital.

In the case of this compound, the presence of the electron-donating methylsulfanyl (-SCH₃) group at the 5-position of the thiazole ring is expected to influence the electronic absorption spectrum. This substituent can cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the unsubstituted 4-phenyl-1,3-thiazole. This is due to the extension of the conjugated system through the participation of the sulfur atom's lone pair of electrons, which raises the energy of the highest occupied molecular orbital (HOMO).

Based on these findings for analogous structures, the UV-Vis spectrum of this compound in a common organic solvent like ethanol (B145695) or chloroform is expected to display strong absorption bands in the ultraviolet region, likely between 280 nm and 400 nm. The more intense of these bands would be attributable to π → π* transitions within the conjugated phenylthiazole system, while weaker absorptions or shoulders at longer wavelengths might be assigned to n → π* transitions.

Detailed Research Findings

Detailed studies on substituted thiazole derivatives have demonstrated the sensitivity of their electronic spectra to substituent effects. The phenyl group at the 4-position provides a significant chromophore that absorbs in the UV region. The introduction of the methylsulfanyl group at the 5-position is predicted to modulate the electronic properties of the thiazole ring. The sulfur atom of the methylsulfanyl group can donate electron density into the π-system, which would be expected to decrease the HOMO-LUMO energy gap and result in a red shift of the primary absorption band.

Computational studies on similar thiazole derivatives often complement experimental findings by helping to assign the observed electronic transitions to specific molecular orbitals. Time-dependent density functional theory (TD-DFT) calculations, for example, can predict the wavelengths and oscillator strengths of electronic transitions, providing a theoretical framework for understanding the UV-Vis spectrum.

The following table presents representative UV-Vis absorption data for structurally related thiazole derivatives, which can serve as a reference for the anticipated spectral properties of this compound.

CompoundSolventλmax (nm)Molar Absorptivity (ε, M-1cm-1)Transition AssignmentReference
5-(p-Tolylamino)-4-phenyl-1,3-thiazoleChloroform396Not Reportedπ → π nih.gov
(2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-oneNot Specified348Not ReportedNot Specified scielo.org.za
(2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-oneNot Specified406Not ReportedNot Specified scielo.org.za
4-(5-(Methylamino)-1,3,4-thiadiazol-2-yl)benzene-1,3-diolVarious~290, ~325Not Reportedπ → π researchgate.net

Computational and Theoretical Studies of 5 Methylsulfanyl 4 Phenyl 1,3 Thiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations have become an indispensable tool for predicting the molecular properties and reactivity of novel compounds, providing insights that complement experimental findings.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, where the molecule's lowest energy conformation is determined. For thiazole (B1198619) derivatives, methods like B3LYP with basis sets such as 6-31G* or 6-311G(d,p) are commonly used to calculate optimized geometries and electronic properties. researchgate.netresearchgate.netinpressco.com These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure and stability.

ParameterTypical Calculated Value
C=N bond length (thiazole ring)~1.30 Å
C-S bond length (thiazole ring)~1.75 Å
C-C bond length (phenyl-thiazole link)~1.48 Å
C-S-C bond angle (thiazole ring)~89°
Dihedral angle (Phenyl ring vs. Thiazole ring)Varies (can be non-planar)

Note: The values in this table are representative and intended for illustrative purposes, based on general findings for phenylthiazole derivatives.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netnih.gov

For 5-(Methylsulfanyl)-4-phenyl-1,3-thiazole, the presence of the electron-donating methylsulfanyl group and the phenyl ring would influence the energies of these frontier orbitals. Computational studies on similar thiazole derivatives allow for an estimation of these values.

Molecular OrbitalEstimated Energy (eV)
HOMO-6.0 to -5.5 eV
LUMO-2.0 to -1.5 eV
HOMO-LUMO Gap (ΔE)~4.0 to 4.5 eV

Note: These values are estimations based on data from related thiazole structures and serve as an illustrative guide. The actual values would require specific calculations for the target molecule.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In this compound, the nitrogen atom of the thiazole ring and the sulfur atom of the methylsulfanyl group are expected to be regions of high electron density (negative potential), making them likely sites for interaction with electrophiles. The hydrogen atoms of the phenyl ring and the methyl group would exhibit positive potential.

Atom/RegionExpected MEP Value Range (kcal/mol)Reactivity Implication
Thiazole NitrogenNegativeSite for electrophilic attack/hydrogen bonding
Methylsulfanyl SulfurSlightly Negative to NeutralPotential interaction site
Phenyl Ring HydrogensPositiveSites for nucleophilic interaction

Note: The MEP values are qualitative predictions based on the functional groups present in the molecule.

Thermodynamic and Kinetic Modeling of Chemical Reactions

Computational methods are also employed to model the thermodynamic and kinetic aspects of chemical reactions, providing insights into reaction mechanisms and stability.

Bond Dissociation Enthalpy (BDE) Calculations

Bond Dissociation Enthalpy (BDE) is the enthalpy change required to break a specific bond homolytically. It is a key measure of bond strength. BDE calculations can help predict the thermal stability of a molecule and identify the weakest bonds that are most likely to break during a reaction. For this compound, the C-S bonds are of particular interest.

The BDE for the thiazole-S(CH₃) bond and the S-CH₃ bond can be estimated using DFT calculations. General values for similar C-S bonds can provide a reasonable approximation.

BondEstimated BDE (kcal/mol)
Thiazole-S(CH₃)~70 - 80
S-CH₃~70 - 75

Note: These are estimated values based on typical C-S bond strengths and require specific calculations for accurate determination. ucsb.edu

Advanced Computational Methods for Precise Structural Predictions

While DFT provides a robust framework for computational analysis, more advanced methods can offer higher accuracy for structural and electronic property predictions. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, although more computationally expensive, can provide more precise results, especially for systems where electron correlation is significant. These methods could be applied to this compound to refine the understanding of its structure and reactivity, although such studies were not found in the available literature for this specific compound.

Coupled-Cluster Theory for Equilibrium Structure Determination

Coupled-cluster (CC) theory stands as a powerful ab initio quantum chemistry method for providing highly accurate predictions of molecular structures. aps.org The determination of the precise equilibrium structure of this compound relies on this sophisticated computational approach. The methodology, as demonstrated in studies of related heterocyclic molecules like thiazole, involves a synergistic combination of experimental data and high-level theoretical calculations. nih.gov

The process begins with the acquisition of rotational spectra for multiple isotopologues of the molecule. nih.gov These experimental measurements yield ground-state rotational constants. However, these constants are influenced by vibrational effects. To arrive at the true equilibrium structure, these vibrational contributions must be removed. This is where coupled-cluster theory becomes crucial.

Calculations are typically performed using methods such as CCSD(T) (coupled-cluster with single, double, and perturbative triple excitations). nih.gov This level of theory accounts for electron correlation to a very high degree, which is essential for accurate structural predictions. aps.org By employing large basis sets, such as the correlation-consistent cc-pCVXZ family (where X denotes the level of augmentation, e.g., T, Q, 5), the calculations can be systematically improved to approach the complete basis set limit. nih.gov

These CCSD(T) calculations are used to compute vibration-rotation interaction constants and electron-mass corrections. nih.gov These theoretical corrections are then applied to the experimental ground-state rotational constants to yield semi-experimental equilibrium rotational constants. From these corrected constants, a highly accurate equilibrium structure (reSE) can be determined. nih.gov This semi-experimental approach often provides structural parameters with very high precision. nih.gov

For a purely theoretical benchmark, a "best theoretical estimate" of the equilibrium structure can also be calculated. nih.gov This involves extrapolating the CCSD(T) results to the complete basis set limit and including corrections for higher-order electron correlation, relativistic effects, and the diagonal Born-Oppenheimer correction. nih.gov A comparison between the semi-experimental and the best theoretical estimate structures provides a rigorous validation of the computational methodology. nih.gov

Table 1: Representative Theoretical Methods for Equilibrium Structure Determination

MethodDescriptionBasis Set ExampleKey Output
CCSD(T) Coupled-cluster with single, double, and perturbative triple excitations. aps.orgnih.govcc-pCVTZ nih.govOptimized geometries, anharmonic vibrational frequencies. nih.gov
VPT2 Second-order vibrational perturbation theory. nih.govcc-pCVTZ nih.govCubic and quartic force constants, vibration-rotation interaction constants. nih.gov

Solvatochromism Studies and Environmental Effects on Electronic Structure

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited electronic states of a solute molecule by the surrounding solvent molecules. For a compound like this compound, which possesses both electron-donating (methylsulfanyl) and electron-withdrawing (phenyl and thiazole) groups, solvatochromic effects can be particularly pronounced.

Studies on structurally related thiazole derivatives have demonstrated significant solvatochromic behavior. urfu.runih.govresearchgate.net The absorption and emission spectra of these compounds typically exhibit a bathochromic (red) shift as the polarity of the solvent increases. researchgate.net This positive solvatochromism indicates that the excited state is more polar than the ground state and is therefore more stabilized by polar solvents. nih.govresearchgate.net

The electronic structure of this compound is susceptible to environmental influences due to its potential for intramolecular charge transfer (ICT). Upon photoexcitation, there is a redistribution of electron density from the electron-donating methylsulfanyl group and the phenyl ring to the electron-accepting thiazole moiety. In polar solvents, the solvent molecules reorient around the excited-state dipole, leading to a lowering of its energy and a red-shift in the fluorescence spectrum.

The Lippert-Mataga equation is often employed to quantify the solvatochromic shift and to estimate the change in dipole moment between the ground and excited states (Δµ). nih.gov A larger change in dipole moment generally corresponds to a more pronounced solvatochromic effect.

Table 2: Expected Solvatochromic Shifts for this compound in Various Solvents

SolventPolarity (Dielectric Constant, ε)Expected Absorption ShiftExpected Emission Shift
Hexane 1.88Minimal Shift (Reference)Minimal Shift (Reference)
Toluene 2.38Slight Red ShiftSlight Red Shift
Dichloromethane 8.93Moderate Red ShiftModerate Red Shift
Acetone 20.7Significant Red ShiftSignificant Red Shift
Methanol (B129727) 32.7Pronounced Red ShiftPronounced Red Shift
Water 80.1Maximum Red ShiftMaximum Red Shift

This table is illustrative and based on the typical behavior of solvatochromic thiazole derivatives. nih.govresearchgate.net The actual shifts for this compound would need to be determined experimentally.

Furthermore, specific interactions such as hydrogen bonding between the solute and protic solvents (like methanol or water) can also significantly influence the electronic structure and photophysical properties. researchgate.net These interactions can further stabilize the excited state, leading to larger Stokes shifts (the difference between the absorption and emission maxima). researchgate.net Theoretical models, such as those based on Density Functional Theory (DFT), can be used in conjunction with experimental data to provide a deeper understanding of the nature of the electronic transitions and the influence of the solvent environment. urfu.ru

Advanced Applications and Interdisciplinary Research Leveraging the 5 Methylsulfanyl 4 Phenyl 1,3 Thiazole Scaffold

Role of the Thiazole (B1198619) Scaffold in Materials Science Research

The thiazole ring is a key building block in the design of organic materials with tailored electronic and photophysical properties. Its electron-rich nature and rigid, planar structure contribute to the development of conjugated systems suitable for various applications in materials science.

Thiazole-containing compounds are frequently investigated for their fluorescent properties, making them promising candidates for use in optical and electrical systems such as organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. The fluorescence characteristics of these molecules can be finely tuned by modifying the substituents on the thiazole ring.

Research into various thiazole derivatives has shown that their photophysical properties are highly dependent on their molecular structure and environment. For instance, naphtho[2,3-d]thiazole-4,9-dione (B78148) derivatives exhibit significant shifts in their fluorescence emission based on the polarity of the solvent. nih.gov One such compound displayed blue fluorescence (436 nm) in nonpolar solvents like benzene (B151609) and chloroform, but shifted to green fluorescence (520-532 nm) in polar solvents such as ethanol (B145695) and DMSO. nih.gov This solvatochromism is a key feature for developing chemical sensors.

Furthermore, the introduction of different heterocyclic groups onto the thiazole skeleton can lead to large bathochromic (red) shifts in emission, with some derivatives exhibiting orange-red fluorescence at wavelengths over 600 nm in highly polar solvents. nih.gov The correlation between molecular structure and solid-state photophysical properties is crucial for applications in optical devices. rsc.org Studies on thiazolo[5,4-d]thiazole (B1587360) crystals have demonstrated that modifying alkyl appendages can control the crystal packing, which in turn influences the fluorescence, producing emissions that span the visible spectrum from blue to orange-red. rsc.org

Table 1: Photophysical Properties of Selected Thiazole Derivatives
Thiazole Derivative ClassSolvent/StateExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Key Finding
Naphtho[2,3-d]thiazole-4,9-dione DerivativeBenzene-4360.10Solvatochromic shift observed with changing solvent polarity. nih.gov
Naphtho[2,3-d]thiazole-4,9-dione DerivativeChloroform-4360.17Higher quantum yield in less polar solvents. nih.gov
Naphtho[2,3-d]thiazole-4,9-dione DerivativeEthanol-520-Significant red-shift in polar protic solvent. nih.gov
Benzothiazole DerivativesMethanol (B129727)330380-450-Fluorescence emission in the blue-violet region. researchgate.net
Thiazolo[5,4-d]thiazole CrystalsSolid State-Blue to Orange-Red-Emission color is a function of crystal packing. rsc.org

Coordination Chemistry of Thiazole Derivatives

The thiazole ring contains both a nitrogen atom, which acts as a hard base, and a sulfur atom, a soft base. This dual nature allows thiazole derivatives to act as versatile ligands, coordinating with a wide range of hard and soft metal ions to form stable metal complexes. nih.gov

The coordination chemistry of thiazole-based ligands is an active area of research, with applications in catalysis, sensing, and medicine. nih.govresearchgate.net The nitrogen atom is the most common coordination site, but the sulfur atom can also participate in binding, particularly with softer metals. researchgate.net The specific substitution pattern on the thiazole ring dictates the ligand's denticity and the resulting complex's geometry and properties.

For example, thiazol-5-ylidene derivatives have been developed as mesoionic carbene (MIC) ligands, which are even stronger electron donors than classic N-heterocyclic carbenes (NHCs). nih.gov These ligands form highly stable complexes with transition metals like rhodium and gold, which are being explored for their catalytic activity. nih.gov Similarly, 5-N-arylaminothiazoles functionalized with pyridyl groups act as bidentate ligands, forming complexes with first-row transition metals such as nickel and zinc. nih.gov Zinc complexes of these ligands have shown enhanced emission properties, suggesting their potential use in fluorescent sensors for Zn²⁺ ions. nih.gov

Table 2: Examples of Thiazole-Based Ligands and Their Metal Complexes
Thiazole Ligand TypeMetal Ion(s)Resulting Complex TypePotential Application
Thiazol-5-ylideneRh(I), Au(I), Pd(II)Mesoionic Carbene (MIC) ComplexesCatalysis. nih.gov
5-N-Arylaminothiazole with Pyridyl GroupNi(II), Zn(II)Dinuclear or 2:1 Metal-Ligand ComplexesFluorescent sensing of Zn²⁺ ions. nih.gov
Thiazole-derived Schiff BasesCo(II), Ni(II), Cu(II), Zn(II), Cd(II)Tetradentate Ligand ComplexesElectrochemical sensing. orientjchem.org
2-Thiazolyl-substituted LigandsCd(II)Monomeric N₄S₂ type complexDevelopment of coordination polymers. researchgate.net

Advanced Synthetic Reagents and Building Blocks based on 5-(Methylsulfanyl)-4-phenyl-1,3-thiazole Derivatives

The this compound core is a valuable starting point for the synthesis of more complex molecules. The thiazole ring is relatively stable and amenable to various chemical transformations, allowing it to be used as a scaffold or building block in organic synthesis.

Derivatives of the 4-phenyl-1,3-thiazole skeleton can be readily prepared and subsequently elaborated. researchgate.netnih.gov For instance, a synthetic route has been developed for 5-phenyl-1,3-thiazole-4-sulfonyl chloride. This sulfonyl chloride is a key intermediate that can react with various amines to produce a library of 5-phenyl-1,3-thiazole-4-sulfonamide (B2930646) derivatives, which have been screened for antitumor activity. researchgate.net This demonstrates the utility of the thiazole scaffold as a platform for generating diverse molecular structures for drug discovery. nih.govmdpi.com

The synthesis of novel 4-phenyl-1,3-thiazole and 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives highlights the ring's role as a versatile building block. nih.gov These syntheses often involve classical condensation and heterocyclization reactions, confirming the accessibility of this chemical space for creating compounds with potential antifungal properties. nih.govnih.gov

Interfacing Thiazole Chemistry with Nanoscience, e.g., Adsorption on Nanomaterials

The fields of thiazole chemistry and nanoscience are beginning to intersect, opening up new avenues for the development of hybrid materials with enhanced properties. imp.kiev.uaimp.kiev.ua The heteroatoms in the thiazole ring can facilitate strong interactions with the surfaces of various nanomaterials, enabling the creation of functionalized nanoparticles for specific applications.

A prominent example is the grafting of thiazole derivatives onto magnetic nanoparticles. In one study, a thiazole derivative was chemically bonded to the surface of chitosan-coated magnetite nanoparticles. nih.gov The resulting functionalized nanomaterial (MCH-ATA) exhibited a significantly enhanced adsorption capacity for cadmium ions compared to the unmodified nanoparticles. nih.govresearchgate.net This high affinity is attributed to the presence of nitrogen and sulfur atoms from the thiazole moiety, which act as effective binding sites for the heavy metal. This research showcases a promising application for thiazole-functionalized nanomaterials in environmental remediation and water treatment. nih.gov

Theoretical studies have also explored the interaction between thiazole and nanomaterials. Density functional theory (DFT) calculations on the adsorption of thiazole onto a single-walled boron nitride nanotube (BNNT) showed that a stable interaction occurs, with electron transfer from the thiazole molecule to the nanotube. koreascience.krresearchgate.net Such studies suggest that the electronic properties of nanomaterials can be intentionally modified by thiazole adsorption, potentially leading to new types of sensors or electronic components. koreascience.kr

Table 3: Interaction of Thiazole Derivatives with Nanomaterials
NanomaterialThiazole DerivativeInteraction TypeKey Finding / Application
Chitosan (B1678972) Magnetite Nanoparticles (MCH)Amino thiazole derivativeCovalent GraftingEnhanced loading capacity for Cd(II) removal from water (1.78 mmol/g vs 0.61 mmol/g for unmodified MCH). nih.govresearchgate.net
Boron Nitride Nanotube (BNNT)ThiazolePhysisorptionBinding energy of -0.34 eV (gas phase) with electron transfer to the nanotube, modifying its electronic properties. koreascience.krresearchgate.net

Q & A

Q. What are the common synthetic routes for 5-(Methylsulfanyl)-4-phenyl-1,3-thiazole and its derivatives, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves cyclization reactions of thiosemicarbazones with α-haloketones (e.g., phenacyl bromide) under reflux conditions in ethanol or methanol . For example, 4-phenyl-1,3-thiazole derivatives are synthesized via heterocyclization of thiosemicarbazones with α-haloketones, yielding hydrazinyl-thiazole derivatives with variations in substituents . Lawesson’s reagent is employed for cyclization steps in sulfonyl chloride derivatives, followed by oxidative chlorination to introduce reactive groups for further functionalization . Optimization includes solvent selection (e.g., DMF for solubility), temperature control (70–80°C), and catalyst use (e.g., copper in cross-coupling reactions) .

Q. How are spectroscopic techniques (NMR, FT-IR) and X-ray crystallography utilized to confirm the structure of this compound derivatives?

  • Methodological Answer : Structural confirmation relies on multi-spectral analysis:
  • FT-IR identifies functional groups (e.g., C=S stretch at ~1250 cm⁻¹ in thiazole rings) .
  • ¹H/¹³C NMR resolves substituent positions (e.g., methylsulfanyl protons at δ 2.5–3.0 ppm and aromatic protons in the phenyl group at δ 7.2–7.8 ppm) .
  • X-ray crystallography (using SHELX programs) provides absolute configuration validation. For example, dihedral angles between thiazole and phenyl rings (e.g., 34.4°–83.7°) and anisotropic displacement parameters are refined via WinGX/ORTEP .

Q. What in vitro assays are employed to evaluate the antifungal and antitumor activity of 4-phenyl-1,3-thiazole derivatives?

  • Methodological Answer :
  • Antifungal Activity : Minimum fungicidal concentration (MFC) assays against Candida species are performed using broth microdilution (CLSI guidelines). Derivatives like 2-hydrazinyl-4-phenyl-1,3-thiazoles show MFC values ranging from 8–64 µg/mL, with substituent-dependent efficacy .
  • Antitumor Activity : NCI-60 cell line screening identifies sulfonamide derivatives (e.g., 5-phenyl-1,3-thiazole-4-sulfonamides) with GI₅₀ values <10 µM, validated via MTT assays .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations elucidate the electronic properties and reaction mechanisms of this compound?

  • Methodological Answer : DFT studies (e.g., Gaussian 09) analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For hydrazone-thiazole hybrids, HOMO-LUMO gaps of ~4.2 eV indicate stability, while molecular electrostatic potential (MEP) maps highlight nucleophilic regions (e.g., sulfur and nitrogen atoms) . Reaction mechanisms, such as thiol-disulfide exchange in cyclohexylsulfanyl derivatives, are modeled using transition-state optimization at the B3LYP/6-31G(d) level .

Q. What challenges arise in crystallographic refinement of thiazole derivatives, and how are anisotropic displacement parameters managed?

  • Methodological Answer : Challenges include handling twinned crystals, high thermal motion in flexible substituents (e.g., methylsulfanyl groups), and resolving disorder. SHELXL refinement incorporates:
  • TWIN/BASF commands for twinning corrections .
  • ISOR restraints to model anisotropic displacement ellipsoids for light atoms (e.g., sulfur) .
  • Hydrogen bonding networks (e.g., C–H⋯N interactions) are validated via Hirshfeld surface analysis to ensure packing stability .

Q. How do researchers reconcile contradictions in biological activity data across studies on thiazole derivatives?

  • Methodological Answer : Discrepancies in MFC/GI₅₀ values are addressed by:
  • Standardized protocols : Uniform inoculum size (1×10⁵ CFU/mL) and incubation time (48h) for antifungal assays .
  • Comparative SAR studies : Electron-withdrawing groups (e.g., -NO₂) enhance antitumor activity by 2–3-fold compared to electron-donating groups (e.g., -OCH₃) .
  • Meta-analysis : Pooled data from multiple studies (e.g., PubChem BioAssay) identifies outliers due to solvent effects (DMSO vs. aqueous) .

Key Citations

  • Synthesis & Antifungal Screening:
  • Crystallography & SHELX Refinement:
  • DFT Studies:
  • Antitumor Activity:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.